molecular formula C9H8INO4 B13002133 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol

2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol

Katalognummer: B13002133
Molekulargewicht: 321.07 g/mol
InChI-Schlüssel: JWBSPDRKJYGSJN-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol is an organic compound with the molecular formula C9H8INO4 It is characterized by the presence of an iodine atom, a methoxy group, and a nitrovinyl group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol typically involves the nitration of 2-iodo-6-methoxyphenol followed by a subsequent reaction with an appropriate vinylating agent. The reaction conditions often require the use of strong acids or bases, and the process may be carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and vinylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol undergoes various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol involves its interaction with specific molecular targets. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Iodo-4-methoxy-1-nitrobenzene
  • 2-Ethoxy-6-iodo-4-(2-nitrovinyl)phenol

Comparison

Compared to similar compounds, 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity

Eigenschaften

Molekularformel

C9H8INO4

Molekulargewicht

321.07 g/mol

IUPAC-Name

2-iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenol

InChI

InChI=1S/C9H8INO4/c1-15-8-5-6(2-3-11(13)14)4-7(10)9(8)12/h2-5,12H,1H3/b3-2+

InChI-Schlüssel

JWBSPDRKJYGSJN-NSCUHMNNSA-N

Isomerische SMILES

COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])I)O

Kanonische SMILES

COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])I)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.